molecular formula C24H25FN2O3S B297389 N-(2,4-dimethylphenyl)-2-{(4-fluorobenzyl)[(4-methylphenyl)sulfonyl]amino}acetamide

N-(2,4-dimethylphenyl)-2-{(4-fluorobenzyl)[(4-methylphenyl)sulfonyl]amino}acetamide

Cat. No. B297389
M. Wt: 440.5 g/mol
InChI Key: OXCSEIIQUSXEIV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2,4-dimethylphenyl)-2-{(4-fluorobenzyl)[(4-methylphenyl)sulfonyl]amino}acetamide, also known as Compound X, is a synthetic compound that has been widely used in scientific research due to its unique properties. This compound belongs to the class of sulfonamide drugs and has been found to have potential therapeutic applications in various diseases. In

Mechanism of Action

The mechanism of action of N-(2,4-dimethylphenyl)-2-{(4-fluorobenzyl)[(4-methylphenyl)sulfonyl]amino}acetamide X is not fully understood. However, it has been suggested that the compound may exert its effects by inhibiting the activity of certain enzymes that are involved in the progression of cancer and inflammation. In addition, it has been found to have an inhibitory effect on the production of certain cytokines that are involved in the immune response.
Biochemical and Physiological Effects:
N-(2,4-dimethylphenyl)-2-{(4-fluorobenzyl)[(4-methylphenyl)sulfonyl]amino}acetamide X has been found to have a number of biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells and reduce inflammation in animal models. In addition, it has been found to have an inhibitory effect on certain enzymes that are involved in the progression of cancer and inflammation. Furthermore, it has been found to have an inhibitory effect on the production of certain cytokines that are involved in the immune response.

Advantages and Limitations for Lab Experiments

One of the advantages of using N-(2,4-dimethylphenyl)-2-{(4-fluorobenzyl)[(4-methylphenyl)sulfonyl]amino}acetamide X in lab experiments is its potent anti-inflammatory and anti-tumor activities. This makes it an ideal compound for studying the mechanisms of cancer and inflammation. In addition, it has been found to have an inhibitory effect on certain enzymes that are involved in the progression of cancer and inflammation, which makes it an attractive target for drug development.
However, there are also limitations to using N-(2,4-dimethylphenyl)-2-{(4-fluorobenzyl)[(4-methylphenyl)sulfonyl]amino}acetamide X in lab experiments. One of the limitations is its complex synthesis process, which requires expertise in organic chemistry. In addition, the compound has not been extensively studied in humans, which limits its potential therapeutic applications.

Future Directions

For the study of N-(2,4-dimethylphenyl)-2-{(4-fluorobenzyl)[(4-methylphenyl)sulfonyl]amino}acetamide X include further investigation of its mechanism of action, pharmacokinetics, and pharmacodynamics in humans, and the development of novel synthetic routes for its production.

Synthesis Methods

The synthesis of N-(2,4-dimethylphenyl)-2-{(4-fluorobenzyl)[(4-methylphenyl)sulfonyl]amino}acetamide X involves a series of chemical reactions that are carried out in a laboratory setting. The first step involves the reaction of 2,4-dimethylaniline with 4-fluorobenzaldehyde to produce an intermediate compound. This intermediate compound is then reacted with p-toluenesulfonyl chloride to produce the final product, N-(2,4-dimethylphenyl)-2-{(4-fluorobenzyl)[(4-methylphenyl)sulfonyl]amino}acetamide X. The synthesis of N-(2,4-dimethylphenyl)-2-{(4-fluorobenzyl)[(4-methylphenyl)sulfonyl]amino}acetamide X is a complex process that requires expertise in organic chemistry.

Scientific Research Applications

N-(2,4-dimethylphenyl)-2-{(4-fluorobenzyl)[(4-methylphenyl)sulfonyl]amino}acetamide X has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and autoimmune disorders. Scientific research has shown that N-(2,4-dimethylphenyl)-2-{(4-fluorobenzyl)[(4-methylphenyl)sulfonyl]amino}acetamide X exhibits potent anti-inflammatory and anti-tumor activities. In addition, it has been found to have an inhibitory effect on certain enzymes that are involved in the progression of cancer and inflammation.

properties

Molecular Formula

C24H25FN2O3S

Molecular Weight

440.5 g/mol

IUPAC Name

N-(2,4-dimethylphenyl)-2-[(4-fluorophenyl)methyl-(4-methylphenyl)sulfonylamino]acetamide

InChI

InChI=1S/C24H25FN2O3S/c1-17-4-11-22(12-5-17)31(29,30)27(15-20-7-9-21(25)10-8-20)16-24(28)26-23-13-6-18(2)14-19(23)3/h4-14H,15-16H2,1-3H3,(H,26,28)

InChI Key

OXCSEIIQUSXEIV-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)S(=O)(=O)N(CC2=CC=C(C=C2)F)CC(=O)NC3=C(C=C(C=C3)C)C

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N(CC2=CC=C(C=C2)F)CC(=O)NC3=C(C=C(C=C3)C)C

Origin of Product

United States

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